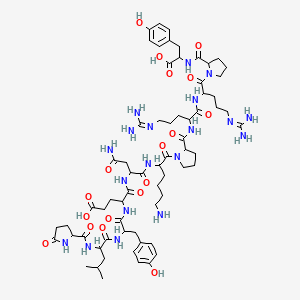

H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-DL-Pir-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH es un tridecapeptido biológicamente activo aislado del hipotálamo. Tiene la fórmula molecular C₇₈H₁₂₁N₂₁O₂₀ y un peso molecular de 1672.9 g/mol. Este compuesto es un grupo de estereoisómeros, lo que significa que tiene múltiples formas que difieren en la disposición espacial de los átomos .

Métodos De Preparación

La síntesis de H-DL-Pir-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso generalmente involucra los siguientes pasos:

Unión del primer aminoácido: a la resina.

Desprotección: del grupo protector del aminoácido.

Acoplamiento: del siguiente aminoácido usando reactivos de acoplamiento como HBTU o DIC.

Repetición: de los pasos de desprotección y acoplamiento hasta que se obtenga la secuencia peptídica deseada.

Escisión: del péptido de la resina usando un reactivo de escisión como TFA (ácido trifluoroacético).

Los métodos de producción industrial pueden involucrar SPPS a gran escala o síntesis de péptidos en fase líquida (LPPS) dependiendo de la cantidad y pureza requeridas del compuesto.

Análisis De Reacciones Químicas

H-DL-Pir-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH puede experimentar varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de péptidos oxidados.

Reducción: Los agentes reductores como el borohidruro de sodio se pueden usar para reducir los puentes disulfuro dentro del péptido.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en residuos específicos de aminoácidos, lo que lleva a péptidos modificados.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, solventes orgánicos y catalizadores específicos. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

H-DL-Pir-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investigado por su papel en las funciones hipotalámicas y la señalización de neuropéptidos.

Medicina: Explorado para posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos y desequilibrios hormonales.

Industria: Utilizado en el desarrollo de fármacos basados en péptidos y herramientas de diagnóstico.

Mecanismo De Acción

El mecanismo de acción de H-DL-Pir-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH implica la unión a receptores específicos en el hipotálamo, lo que lleva a la activación de las vías de señalización intracelular. Estas vías pueden influir en varios procesos fisiológicos, incluida la liberación de hormonas, la regulación del apetito y la respuesta al estrés.

Comparación Con Compuestos Similares

H-DL-Pir-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH se puede comparar con otros péptidos hipotalámicos como:

Oxitocina: Una hormona peptídica involucrada en el vínculo social y el parto.

Vasopresina: Una hormona peptídica que regula el equilibrio hídrico y la presión arterial.

Hormona liberadora de gonadotropina (GnRH): Una hormona peptídica que controla la liberación de hormonas reproductivas.

H-DL-Pir-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH es único debido a su secuencia específica y actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Actividad Biológica

H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH is a synthetic tridecapeptide that exhibits significant biological activity, particularly in neurobiology and cardiovascular regulation. This compound is a variant of neurotensin, which is known to play critical roles in various physiological processes.

Chemical Structure and Properties

This peptide consists of the following amino acids arranged in a specific sequence:

- Pyr : Pyrrolidine

- Leu : Leucine

- Tyr : Tyrosine

- Glu : Glutamic Acid

- Asn : Asparagine

- Lys : Lysine

- Pro : Proline

- Arg : Arginine

The presence of both D and L forms of the amino acids contributes to the peptide's unique properties, potentially influencing its stability and interaction with biological systems.

Cardiovascular Effects

Research indicates that this compound can induce hypotension in animal models, specifically in rats. This effect is attributed to its action on neuropeptide receptors, which mediate vascular responses. The peptide has been shown to stimulate vasodilation, leading to decreased blood pressure .

Neuroprotective Properties

The compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. It has been implicated in the modulation of neurotransmitter release and may protect against neuronal death induced by oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where neuropeptides play a crucial role in maintaining neuronal health .

The biological activity of this compound is mediated through several mechanisms:

- Receptor Binding : The peptide binds to specific neuropeptide receptors, influencing signaling pathways involved in pain perception, mood regulation, and cardiovascular function.

- Modulation of Ion Channels : It may affect ion channels that regulate neuronal excitability and neurotransmitter release.

- Antioxidant Activity : The peptide has shown potential antioxidant properties, helping to mitigate oxidative damage in neuronal tissues.

Case Studies

- Hypotensive Response in Rats :

- Neuroprotective Effects :

Data Table

Propiedades

IUPAC Name |

5-[[4-amino-1-[[6-amino-1-[2-[[1-[[1-[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQGKXAMPVUPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H99N19O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.